6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)
CAS No.:
Cat. No.: VC18008143
Molecular Formula: C18H20FNO2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20FNO2 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
| Standard InChI | InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2 |
| Standard InChI Key | UWHPUMRASBVSQY-XUWBISKJSA-N |
| Isomeric SMILES | [2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NCC3=CC=CC=C3 |
| Canonical SMILES | C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzopyran core substituted with a fluorine atom at the 6-position and a benzylamino-methyl group at the alpha position of the methanol side chain. The inclusion of two deuterium atoms at the methanol moiety distinguishes it from its non-labelled counterpart, enhancing its utility in isotopic tracing studies. The IUPAC name, 2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol, reflects this substitution pattern.
Key Structural Features:
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Benzopyran backbone: A fused bicyclic system comprising a benzene ring and a dihydropyran ring.
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Fluorine substituent: Enhances metabolic stability and bioavailability through electronic effects.
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Deuterium labelling: Introduced at the C-2 position of the ethanol side chain to facilitate pharmacokinetic studies .
Synthesis and Manufacturing
Production Methodology
This compound is synthesized via a multi-step process involving:
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Formation of the benzopyran core: Achieved through cyclization of a substituted 2-hydroxyacetophenone derivative.
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Introduction of the benzylamino-methyl group: Via reductive amination using benzylamine and a formaldehyde equivalent.
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Deuterium incorporation: Achieved through hydrogen-deuterium exchange or by using deuterated reagents during the reduction step .
The diastereomeric mixture arises from the chiral center at the methanol-bearing carbon, necessitating chromatographic separation if individual stereoisomers are required.
Applications in Pharmaceutical Research
Role in Nebivolol Synthesis
Nebivolol, a third-generation beta-blocker, requires isotopic labelling for:
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Metabolic profiling: Tracking absorption, distribution, metabolism, and excretion (ADME) in preclinical studies.
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Drug-drug interaction studies: Identifying enzymatic pathways involved in Nebivolol metabolism.
The deuterated analogue enables precise quantification using mass spectrometry due to its distinct isotopic signature.
Broader Implications
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Isotope effect studies: Investigating how deuterium substitution affects pharmacological activity and stability.
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Reference standards: Serving as internal standards in bioanalytical assays to ensure accuracy and reproducibility.
| Hazard Category | Risk Statement |
|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Sensitization | H317: May cause allergic skin reactions |
Regulatory Compliance
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Controlled substance: Export and use may require permits under national chemical regulations .
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Documentation: Safety Data Sheets (SDS) and certification of analysis (CoA) must accompany shipments .
Research Findings and Future Directions
Current Knowledge Gaps
While the compound’s role as a synthetic intermediate is well-documented, limited data exist on:
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Diastereomer-specific activity: Potential differences in reactivity or biological activity between stereoisomers.
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Long-term stability: Degradation pathways under various storage conditions.
Emerging Opportunities
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Green chemistry approaches: Developing solvent-free or catalytic methods to improve synthesis efficiency.
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Expanded isotopic labelling: Incorporating carbon-13 or nitrogen-15 for multi-isotope tracer studies.
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